3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a pyrazine ring with a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, pyrimidine derivatives have been found to have antitubercular activity, suggesting that they may interact with enzymes or proteins involved in the metabolism or replication of Mycobacterium tuberculosis .
Cellular Effects
Related compounds have been shown to have significant activity against Mycobacterium tuberculosis , suggesting that this compound may also have antimicrobial properties.
Molecular Mechanism
It is known that pyrimidine derivatives can form hydrogen bonds through their amide, amine, and pyrimidine groups . This suggests that this compound may interact with biomolecules through hydrogen bonding, potentially leading to changes in gene expression or enzyme activity.
Metabolic Pathways
It is known that pyrimidine derivatives can interact with various enzymes and cofactors , suggesting that this compound may be involved in multiple metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the pyrazine ring with the carbonitrile group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups to alter the compound’s properties.
Substitution: The trifluoromethyl group or other substituents can be replaced with different groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The piperazine and pyrazine rings contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line drug used in tuberculosis treatment.
Trifluoromethylpyrimidine derivatives: Compounds with similar structures but different biological activities.
Piperazine derivatives: Compounds with a piperazine ring that exhibit various pharmacological properties.
Uniqueness
3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile is unique due to its combination of a trifluoromethyl group, pyrimidine ring, piperazine ring, and pyrazine ring with a carbonitrile group. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N7/c15-14(16,17)11-7-12(22-9-21-11)23-3-5-24(6-4-23)13-10(8-18)19-1-2-20-13/h1-2,7,9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXQNFVUXCBCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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